N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide
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Overview
Description
“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” is a chemical compound with the molecular formula C17H17NO4. It contains a benzo[d][1,3]dioxol-5-yl group, which is a structural motif found in many natural products .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” has been reported. For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .Molecular Structure Analysis
The molecular structure of compounds containing a benzo[d][1,3]dioxol-5-yl group has been studied. For instance, the naphthalene ring and 1,2-methylenedioxybenxene ring in a related compound are not coplanar, with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” have been studied. For instance, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane involved a reaction with NaHSe .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” have been analyzed. For example, the IR, NMR, and mass spectrometry of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane were studied .Scientific Research Applications
Crystal Engineering
The crystal structure of this compound has been studied . Crystal engineering principles guide the design of new materials with desired properties. Researchers explore how molecular interactions within the crystal lattice influence physical characteristics, such as solubility, melting point, and stability.
Future Directions
The future directions for research on “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the design of new substituted cinnamides bearing a Piperonal moiety and screening for molecular prediction properties could be a promising direction .
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-16(14-6-4-3-5-7-14)19(21)20-10-11-22-15-8-9-17-18(12-15)24-13-23-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZRLLAIKMLBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide |
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